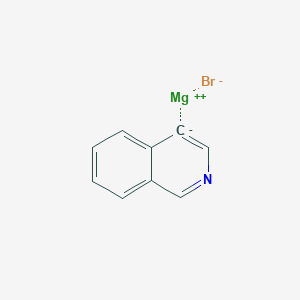

4-Isoquinolinmagnesium bromide

概要

説明

準備方法

4-Isoquinolinmagnesium bromide can be synthesized through various methods. One common synthetic route involves the reaction of isoquinoline with magnesium in the presence of a bromine source . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound .

化学反応の分析

4-Isoquinolinmagnesium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It is often used in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bromine sources, and various electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted isoquinoline derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including those synthesized using 4-IMB, as effective antibacterial agents. For instance, isoquinoline sulfonamides derived from such compounds have demonstrated significant activity against Gram-negative bacteria, including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM . The structural modifications facilitated by 4-IMB allow for the development of novel antibiotics that can combat resistant strains.

Anticancer Properties

Isoquinoline frameworks are known for their broad pharmacological activities, including anticancer effects. A study showcased the synthesis of diverse isoquinoline derivatives using 4-IMB, which were screened for cytotoxic activity against MCF-7 breast cancer cells. The compounds exhibited promising IC50 values, indicating their potential as anti-breast cancer agents .

Organic Synthesis Applications

Functionalization of Isoquinolines

4-IMB has been employed in the regioselective bromine/magnesium exchange reactions to generate functionalized isoquinolines. This method allows for the selective introduction of various substituents on the isoquinoline ring, enhancing the compound's utility in synthesizing complex organic molecules .

Synthesis of Isoquinolinone Derivatives

The compound has also been utilized in the synthesis of isoquinolinone derivatives through microwave-assisted techniques. These derivatives have shown anti-inflammatory properties and are being investigated for their therapeutic potential .

Material Science Applications

Preparation of Functionalized Materials

In material science, 4-IMB is used to create functionalized polymers and materials that exhibit unique electronic and optical properties. The compound facilitates the incorporation of isoquinoline units into polymer backbones, which can enhance conductivity and light absorption characteristics .

Data Tables

| Application Area | Specific Use Case | Yield/Activity |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents against E. coli | MIC: 6.25 µM |

| Anticancer activity against MCF-7 cells | IC50: Varies | |

| Organic Synthesis | Regioselective bromine/magnesium exchange | Yield: 52-98% |

| Synthesis of isoquinolinone derivatives | Yield: Varies | |

| Material Science | Functionalized polymers with electronic properties | Enhanced conductivity |

Case Studies

-

Antibacterial Screening

A library of isoquinoline sulfonamides was synthesized using 4-IMB and screened against various bacterial strains. One compound exhibited an MIC of 6.25 µM against E. coli, showcasing its potential as a lead compound for antibiotic development . -

Cytotoxicity Evaluation

Isoquinoline derivatives synthesized through reactions involving 4-IMB were tested for cytotoxicity against breast cancer cell lines (MCF-7). Several compounds demonstrated significant inhibitory effects, suggesting their potential as anticancer agents . -

Regioselective Functionalization

The application of 4-IMB in regioselective bromine/magnesium exchange reactions allowed for the efficient synthesis of functionalized isoquinolines, which are valuable intermediates in drug discovery and development .

作用機序

The mechanism of action of 4-Isoquinolinmagnesium bromide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates . This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions . The molecular targets and pathways involved depend on the specific reaction and substrate used .

類似化合物との比較

4-Isoquinolinmagnesium bromide can be compared with other Grignard reagents and isoquinoline derivatives:

Grignard Reagents: Similar compounds include phenylmagnesium bromide and methylmagnesium bromide, which also act as nucleophiles in organic synthesis.

Isoquinoline Derivatives: Compounds such as 1-methylisoquinoline and 4-bromoisoquinoline share structural similarities but differ in their reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis .

生物活性

4-Isoquinolinmagnesium bromide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is known for various biological activities. The presence of magnesium and bromide ions may enhance its solubility and bioavailability, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds derived from isoquinoline have demonstrated the ability to induce apoptosis in cancer cells. A notable study reported that certain isoquinoline derivatives caused cell cycle arrest at the G2/M phase and upregulated pro-apoptotic markers such as Bax and caspases while downregulating anti-apoptotic markers like Bcl-2 .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Chalcone 3e | 0.031 | EGFR inhibition and apoptosis induction |

| Chalcone 3f | 0.023 | Enhanced apoptotic signaling |

| This compound | TBD | TBD |

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. A study focusing on isoquinoline sulfonamides revealed their effectiveness against Gram-negative bacteria, including strains resistant to conventional antibiotics . The minimum inhibitory concentration (MIC) for one of the most potent compounds was found to be as low as 6.25 µM against E. coli.

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Isoquinoline Sulfonamide 1 | 6.25 | E. coli |

| Isoquinoline Sulfonamide 2 | 12.5 | K. pneumoniae |

| This compound | TBD | TBD |

Case Studies and Research Findings

-

Study on Anticancer Properties :

A recent investigation into the effects of various isoquinoline derivatives revealed that treatment with these compounds led to significant apoptosis in cancer cell lines, with a notable increase in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways . -

Antimicrobial Screening :

In an extensive screening of isoquinoline-based compounds against bacterial strains, several derivatives exhibited promising antibacterial activity, particularly against fluoroquinolone-resistant E. coli isolates . This highlights the potential of these compounds in addressing antibiotic resistance. -

Mechanistic Insights :

Structural biology studies using cryo-electron microscopy have elucidated the binding mechanisms of isoquinoline derivatives to their targets, providing insights into their mode of action as allosteric inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication .

特性

IUPAC Name |

magnesium;4H-isoquinolin-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJPTPBAUVJSNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。